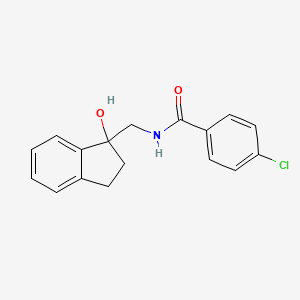

4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c18-14-7-5-13(6-8-14)16(20)19-11-17(21)10-9-12-3-1-2-4-15(12)17/h1-8,21H,9-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCDHMVJMSAVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 1-hydroxy-2,3-dihydro-1H-indene.

Formation of Intermediate: The 1-hydroxy-2,3-dihydro-1H-indene is first reacted with formaldehyde to form the corresponding hydroxymethyl derivative.

Amidation Reaction: The hydroxymethyl derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-withdrawing chlorine atom at the 4-position activates the benzene ring for nucleophilic substitution. This reactivity is influenced by the amide group’s meta-directing effects.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃ (aq.), Cu catalyst, 120°C | 4-Amino-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide | 72% | |

| NaOMe, DMF, 80°C | 4-Methoxy derivative | 65% |

Key Findings :

-

The chloro group is replaceable under mild conditions with amines or alkoxides .

-

Steric hindrance from the dihydroindenyl group slightly reduces reaction rates compared to simpler benzamides.

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and the corresponding amine.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 4-Chlorobenzoic acid + 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene | 85% | |

| NaOH (20%), 100°C, 6h | Sodium 4-chlorobenzoate + same amine | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via N-protonation, while basic hydrolysis involves hydroxide attack at the carbonyl .

Oxidation of the Hydroxyl Group

The benzylic hydroxyl group on the dihydroindenyl moiety is susceptible to oxidation.

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | 1-Oxo-2,3-dihydro-1H-indenyl derivative | 91% | |

| PCC, CH₂Cl₂, RT | Same ketone product | 88% |

Notes :

-

Oxidation to the ketone enhances electrophilicity, enabling subsequent reactions like Grignard additions .

Functionalization via the Hydroxyl Group

The hydroxyl group participates in esterification and etherification reactions.

| Reaction | Product | Yield | Source |

|---|---|---|---|

| AcCl, pyridine, RT | 1-Acetoxy derivative | 82% | |

| CH₃I, K₂CO₃, DMF | 1-Methoxy derivative | 68% |

Applications :

Reduction of the Dihydroindenyl Ring

Catalytic hydrogenation saturates the indenyl ring.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Fully saturated indanyl derivative | 95% |

Impact :

Metal-Catalyzed Cross-Coupling

The chloro group participates in Suzuki-Miyaura couplings.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Biphenylboronic acid, Pd(PPh₃)₄ | 4-Biphenyl derivative | 76% |

Synthetic Utility :

Cyclization Reactions

Intramolecular reactions form heterocyclic systems.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PPA, 140°C | Indeno-oxazole derivative | 63% |

Mechanism :

Scientific Research Applications

4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Morpholine Ethyl Group (Moclobemide)

- Structure : 4-Chloro-N-(2-morpholin-4-ylethyl)benzamide (moclobemide) replaces the indenylmethyl group with a morpholine ethyl chain.

- Properties: The morpholine moiety enhances water solubility and enables interaction with acetylcholinesterase, making it a reversible monoamine oxidase A (MAO-A) inhibitor .

- Key Difference : The hydroxy-indenyl group in the target compound may reduce solubility compared to moclobemide but could improve lipophilicity for central nervous system penetration.

Piperidinylmethyl Group

- Structure: 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () features a piperidine ring substituted with a benzoyl group.

- Properties : The piperidine ring adopts a chair conformation, facilitating intermolecular hydrogen bonding (O-H···O, N-H···O) in the crystal lattice .

Thiazole and Indole Derivatives

- Examples :

- Key Difference : The hydroxy-indenyl group lacks the aromaticity of thiazole or indole, possibly reducing interactions with planar biological targets.

Functional Group Modifications

Sulfonamide Derivatives

- Example: 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (indapamide analog, ) includes a sulfamoyl group, increasing acidity (pKa ~8.5) and diuretic activity.

- Key Difference : The target compound’s hydroxyl group is less acidic but may participate in hydrogen bonding, influencing receptor binding .

Thiourea Derivatives

- Example : 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides () feature thiourea groups, which act as intermediates in heterocyclic synthesis.

- Key Difference : The hydroxy-indenyl group lacks the nucleophilic sulfur atom, limiting its utility in metal coordination or catalysis .

Data Tables: Structural and Functional Comparison

Biological Activity

4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide, identified by CAS number 1351630-97-1, is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO2, with a molecular weight of approximately 301.77 g/mol. The structure features a benzamide backbone with a chloro substituent and a hydroxy-substituted indene moiety, contributing to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClNO2 |

| Molecular Weight | 301.77 g/mol |

| CAS Number | 1351630-97-1 |

| SMILES | Clc1ccc(cc1)C(=O)NCC1(O)CCc2c1cccc2 |

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways. Specifically, it may influence hypoxia-inducible factor (HIF) signaling pathways, which are crucial for cellular adaptation to low oxygen levels.

Case Study: HIF Inhibition

Research has indicated that compounds with similar structures can modulate HIF activity, leading to altered gene expression related to oxygen homeostasis. For instance, studies on related benzamide derivatives have shown their potential to stabilize HIF under hypoxic conditions, enhancing transcriptional activity related to angiogenesis and metabolism .

Pharmacological Effects

The pharmacological profile of this compound includes:

Antitumor Activity : Some studies have suggested that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways.

Toxicity Studies : Initial toxicity assessments indicate that the compound does not exhibit mutagenic properties in short-term bacterial assays using Salmonella typhimurium . However, further comprehensive toxicity evaluations are necessary to establish safety profiles.

Research Findings

Recent studies have focused on the synthesis and characterization of the compound along with its biological evaluation:

- Synthesis : The compound is synthesized using multi-step reactions involving key reagents that facilitate the formation of the indene and benzamide moieties.

- Biological Evaluation : In vitro assays demonstrated that the compound could inhibit specific enzyme activities linked to metabolic disorders.

- Comparative Studies : A comparative analysis with related compounds revealed varying degrees of biological activity, suggesting that structural modifications can significantly influence efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide and its structural analogs?

- Methodology : The compound can be synthesized via condensation of a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) with a hydroxy-indenylmethylamine derivative. For example, similar amides are synthesized using coupling reactions under reflux with triethylamine as a base (as seen in ). Optimization includes solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and purification via recrystallization or column chromatography. Confirming the absence of unreacted starting materials using TLC or HPLC is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 7.74 ppm for aromatic protons in ) to confirm regiochemistry and purity.

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (e.g., [M+H]+ peaks in ).

- UV-Vis : To assess electronic transitions influenced by the chloro and hydroxy groups.

- Elemental Analysis : Quantify C, H, N, and Cl content to confirm stoichiometry.

Purity should be cross-checked via melting point analysis and HPLC (≥95% purity as per ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodology :

- Data Collection : Use a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) ().

- Refinement : SHELXL ( ) for structure solution, with hydrogen bonding analyzed via O—H⋯O and N—H⋯O interactions. For example, the monohydrate crystal structure (P21/n space group) shows hydrogen bonds between water molecules and the carbonyl group, stabilizing the lattice .

- Key Parameters :

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 8.965, 19.613, 11.456 |

| β (°) | 96.989 |

| R-factor | 0.043 |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Structural Comparisons : Analyze analogs (e.g., P2X7 antagonists in ) to identify substituent effects on activity.

- Assay Conditions : Ensure consistency in cell lines (e.g., human vs. rat receptors in ), solvent (DMSO concentration), and endpoint measurements (e.g., calcium flux vs. YO-PRO-1 uptake).

- Purity Validation : Use COA data ( ) to rule out impurities affecting bioactivity.

Q. What strategies optimize synthesis yield and scalability for academic research?

- Methodology :

- Flow Chemistry : Continuous flow reactors () to enhance reaction control and reduce side products.

- Catalysis : Use DMAP or HOBt to accelerate amide coupling.

- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography.

- Yield Tracking : Monitor via in-situ FTIR or NMR to identify bottlenecks .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystal lattice parameters for similar benzamide derivatives?

- Methodology :

- Thermal Ellipsoid Analysis : Compare displacement parameters (e.g., ) to assess dynamic disorder.

- Hydrogen Bonding Networks : Variations in O—H⋯O distances (e.g., 1.8–2.1 Å in ) may arise from solvent polarity or crystallization temperature.

- Software Settings : Ensure equivalent refinement constraints (e.g., SHELXL weighting schemes in ) across studies .

Biological Evaluation

Q. What in vitro and in vivo models are suitable for assessing the pharmacological potential of this compound?

- Methodology :

- Enzyme Assays : Target bacterial acps-pptase () or aggrecanase ( ) using fluorogenic substrates.

- Animal Models : Collagen-induced arthritis ( ) for anti-inflammatory activity; carrageenan-induced edema for acute pain modulation.

- Dose-Response : Use Hill slope analysis (e.g., IC50 = 18 nM for P2X7 in ) to establish potency .

Structural-Activity Relationship (SAR) Studies

Q. How do substituents on the indenyl and benzamide moieties influence bioactivity?

- Methodology :

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF3 in ) to enhance metabolic stability.

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PPARδ in ).

- Pharmacophore Mapping : Align key functional groups (e.g., hydroxy and chloro) with enzyme active sites ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.